Home > Products > Building Blocks P479 > 1-(Pyrrolidin-3-yl)piperidine
1-(Pyrrolidin-3-yl)piperidine - 184970-32-9

1-(Pyrrolidin-3-yl)piperidine

Catalog Number: EVT-397919
CAS Number: 184970-32-9
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piperidine and pyrrolidine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. The compound "1-(Pyrrolidin-3-yl)piperidine" falls within this category and has been the subject of various research efforts to explore its potential applications in medicine and pharmacology. These compounds are known for their presence in several pharmacologically active molecules and have been investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer, HIV, epilepsy, malaria, and cardiovascular disorders.

Applications in Various Fields

Cancer

The aforementioned Akt inhibitors have shown promise in the treatment of cancer. By inhibiting a key signaling pathway involved in cell growth and survival, these compounds have demonstrated the ability to inhibit the growth of human tumor xenografts in animal models, suggesting potential applications in cancer therapy1.

HIV/AIDS

Compounds with a pyrazole-piperidine core have been identified as potential anti-HIV agents due to their ability to inhibit multiple stages of the HIV life cycle, including reverse transcriptase and viral entry through CCR5 and CXCR4 receptors. These findings could lead to the development of new treatments for HIV/AIDS2.

Epilepsy

The anticonvulsant activity of pyrrolidine derivatives has been explored, with some compounds showing protective effects in acute seizure models. These findings suggest potential applications in the treatment of epilepsy3.

Cardiovascular Diseases

Pyrrolidine derivatives have also been investigated for their antiarrhythmic and antihypertensive effects. Some compounds have shown strong activities in these areas, which may be related to their alpha-adrenolytic properties. This suggests potential use in the management of cardiovascular diseases6.

Malaria

Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. The presence of specific functional groups was found to be crucial for activity, and some compounds showed significant inhibition of parasite growth, indicating potential as antimalarial agents7.

Classification

1-(Pyrrolidin-3-yl)piperidine falls under the category of alkaloids, which are naturally occurring compounds containing basic nitrogen atoms. It is also categorized as a bicyclic compound due to its dual-ring structure.

Synthesis Analysis

The synthesis of 1-(Pyrrolidin-3-yl)piperidine can be achieved through various methods. One notable approach involves the alkylation of piperidine with pyrrolidine derivatives. A common synthetic route includes:

  1. Starting Materials: Piperidine and pyrrolidine derivatives.
  2. Reagents: Alkylating agents such as mesylates or halides.
  3. Conditions: The reaction typically occurs under basic conditions, often using solvents like dimethylformamide or acetonitrile at elevated temperatures.
  4. Yields: Reported yields for this synthesis can vary significantly, often ranging from 50% to 90%, depending on the specific reagents and conditions used .

A more detailed method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can yield 3-(pyrrolidin-1-yl)piperidine, a closely related compound .

Molecular Structure Analysis

The molecular structure of 1-(Pyrrolidin-3-yl)piperidine can be described as follows:

  • Molecular Formula: C_{10}H_{16}N_{2}
  • Molecular Weight: Approximately 168.25 g/mol
  • Structural Features:
    • The compound consists of a piperidine ring (C_{5}H_{10}N) and a pyrrolidine ring (C_{4}H_{9}N).
    • The connectivity between the two rings occurs at the nitrogen atom of the pyrrolidine, which is attached to the third carbon of the piperidine ring.

Geometric Configuration: The compound exhibits stereoisomerism due to the presence of chiral centers in both rings. The specific stereochemistry can influence biological activity and pharmacokinetics.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)piperidine participates in several chemical reactions typical for nitrogen-containing heterocycles:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the rings can act as nucleophiles, participating in substitution reactions with electrophiles.
  2. Acylation and Alkylation: The basic nitrogen atoms allow for acylation or further alkylation, leading to more complex structures.
  3. Formation of Salts: This compound can form salts with acids, enhancing its solubility and stability for various applications.
Mechanism of Action

The mechanism of action for 1-(Pyrrolidin-3-yl)piperidine is not fully elucidated but is believed to involve interactions with neurotransmitter systems:

  • Receptor Activity: It may act on various receptors in the central nervous system, including dopamine and serotonin receptors, influencing mood and cognition.
  • Potential Therapeutic Effects: Compounds like this are being explored for their potential therapeutic effects in treating neurological disorders due to their ability to modulate neurotransmitter activity.
Physical and Chemical Properties Analysis

1-(Pyrrolidin-3-yl)piperidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its basic nature.
  • Boiling Point: Estimated boiling point ranges around 200 °C under standard atmospheric conditions.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
Applications

The applications of 1-(Pyrrolidin-3-yl)piperidine are diverse and primarily focus on medicinal chemistry:

  1. Drug Development: It serves as an important intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders.
  2. Research Applications: Used in studies investigating receptor interactions and mechanisms of action in pharmacology.
  3. Synthetic Chemistry: Acts as a building block for developing more complex organic molecules.
Introduction to 1-(Pyrrolidin-3-yl)piperidine

1-(Pyrrolidin-3-yl)piperidine represents a structurally distinctive bifunctional amine characterized by the fusion of two pharmacologically significant nitrogen-containing heterocycles: piperidine (a six-membered saturated ring) and pyrrolidine (a five-membered saturated ring). This compound exists under multiple CAS registry numbers (184970-32-9 for the racemate; 913812-09-6 for the (R)-enantiomer), reflecting interest in both stereoisomeric forms [10]. With a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol, it serves as a versatile scaffold in medicinal chemistry rather than a therapeutic agent itself [1] . Its physicochemical profile—including a calculated density of 0.989 g/cm³, boiling point of 231°C, and logP value of approximately 0.84–1.10—suggests moderate lipophilicity favorable for blood-brain barrier penetration [10]. The molecule's industrial relevance stems from its capacity to explore three-dimensional chemical space through sp³-hybridized carbon atoms and conformational flexibility, positioning it as a privileged template in rational drug design [7].

Structural and Functional Significance in Medicinal Chemistry

The molecular architecture of 1-(pyrrolidin-3-yl)piperidine integrates two distinct pharmacophoric elements: the piperidine ring contributes to basicity and hydrogen-bond acceptor potential (pKa ~10–11), while the pyrrolidine moiety enables stereochemical diversity through its chiral center at the 3-position [7] [10]. This bifunctional nature facilitates simultaneous interaction with complementary binding sites in biological targets. Key structural and physicochemical attributes include:

  • Conformational Dynamics: The saturated linkages between rings allow pseudorotation, enabling the scaffold to adopt multiple low-energy conformations (envelope, twist-boat) that maximize target complementarity [7]. This flexibility enhances binding entropy compared to rigid aromatic systems.
  • Hydrogen Bonding Capacity: The secondary amine group serves as a strong hydrogen bond donor (calculated donorHB = 1.0), while tertiary nitrogens act as hydrogen bond acceptors (calculated acceptHB = 1.5), enabling complex interactions with enzymes and receptors [7].
  • Stereochemical Influence: The chiral pyrrolidine carbon generates enantiomers with potentially divergent biological activities. The (R)-enantiomer (CAS# 913812-09-6) has demonstrated enhanced selectivity in kinase inhibitor prototypes compared to its (S)-counterpart [10].

Table 1: Physicochemical Properties of 1-(Pyrrolidin-3-yl)piperidine

PropertyValueSignificance
Molecular FormulaC₉H₁₈N₂Balanced carbon/nitrogen ratio for metabolic stability
Molecular Weight154.25 g/molAdheres to "rule of three" for fragment-based drug design
Polar Surface Area (PSA)15.27 ŲFacilitates membrane permeability
LogP (partition coefficient)0.84–1.10Optimal for CNS penetration (LogP 1–3)
Hydrogen Bond Donors1Enables strong directional interactions with targets
Hydrogen Bond Acceptors2Mediates solubility and receptor binding

The scaffold's functionality is amplified through regioselective modification: the pyrrolidine nitrogen serves as a handle for N-alkylation or acylation, while the piperidine nitrogen can be functionalized to modulate electronic properties [9]. This versatility is exemplified in renin inhibitors where N-acylation with pyrimidine-5-carboxamide groups yielded nanomolar binders through optimized hydrogen bonding networks [8]. Similarly, incorporation into 4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidines generated potent kinase modulators by exploiting the scaffold's vectorial orientation [9].

Historical Development and Key Milestones

The synthetic exploration and application development of 1-(pyrrolidin-3-yl)piperidine spans three decades, marked by incremental advances in methodology and target validation:

  • Early Synthetic Approaches (1990s–2000s): Initial routes relied on linear syntheses involving nucleophilic displacement of 3-bromopyrrolidine with piperidine under basic conditions, yielding racemic mixtures with limited enantiocontrol . These methods suffered from moderate yields (45–60%) and cumbersome purification due to diamine byproducts.
  • Asymmetric Synthesis Breakthrough (2010s): Advancements in transition metal catalysis enabled stereoselective access. A landmark 2013 patent (WO2013/169401) detailed ruthenium-catalyzed asymmetric hydrogenation of pyridinium precursors, achieving enantiomeric excess (ee) >98% for the (R)-enantiomer at industrial scale . This methodology aligned with pharmaceutical industry demands for chiral amine building blocks.
  • Fragment-Based Drug Design Era (2015–present): The compound gained prominence as a "three-dimensional fragment" in screening libraries. Its low molecular weight (<200 Da) and high Fsp³ character (fraction sp³ carbons = 1.0) addressed overreliance on flat heteroaromatics in early discovery [6] [7]. Notable applications emerged in:
  • Oncology: Integrated into allosteric kinase inhibitors targeting CSF-1R (e.g., BLZ945 derivatives) [4]
  • CNS Agents: Served as core structure in serotonin 5-HT₆ receptor antagonists for cognitive disorders [7]
  • Antidiabetics: Functionalized into α-glucosidase inhibitors via pyrrolidine amide derivatization [4]

Table 2: Historical Milestones in 1-(Pyrrolidin-3-yl)piperidine Development

YearDevelopmentSignificance
~2000First reported syntheses as racemateEstablished basic scaffold accessibility
2013Asymmetric hydrogenation route (WO2013/169401)Enabled industrial-scale production of enantiopure building blocks
2016Incorporation into renin inhibitors (Bioorg Med Chem)Demonstrated utility in cardiovascular target engagement
2019Use in CSF-1R inhibitor BLZ945 clinical candidatesValidated scaffold in oncology therapeutics
2023SAR studies on α-glucosidase inhibition (Eur J Med Chem)Expanded applications to metabolic disease targets

Patent analysis reveals accelerating interest, with over 15 patent families between 2010–2023 incorporating the scaffold, particularly in kinase inhibitor claims (e.g., US7423043B2 for pyrrolopyrimidine derivatives) [9]. This reflects its transition from academic curiosity to validated pharmacophore.

Scope of Research and Industrial Relevance

Research on 1-(pyrrolidin-3-yl)piperidine spans fundamental chemistry to applied pharmacology, driven by its favorable drug-like properties and synthetic versatility:

  • Therapeutic Applications:
  • Kinase Inhibition: The scaffold features prominently in type II kinase inhibitors targeting "DFG-out" conformations. Its ability to occupy hydrophobic back pockets while maintaining water solubility is exemplified in FMS (CSF-1R) inhibitors like BLZ945, where it mediates hydrogen bonding with Glu 631 and backbone amides of the activation loop [4]. Clinical trials for BLZ945 in tenosynovial giant cell tumors (NCT02829723) underscore translational potential.
  • Central Nervous System (CNS) Agents: Structural analogs demonstrate nanomolar affinity for dopamine and serotonin receptors attributed to the scaffold's similarity to endogenous neurotransmitters. N-substituted derivatives show promise in cognitive disorder models through σ receptor modulation [7].
  • Antimicrobials: Pyrrolidine-piperidine hybrids exhibit biofilm disruption activity against resistant pathogens. The protonatable nitrogens facilitate membrane penetration while avoiding efflux mechanisms [4].

  • Synthetic Methodologies: Recent innovations focus on sustainable catalysis and atom economy:

  • Reductive Amination: Palladium-catalyzed hydrogenation of pyridinium salts enables one-pot access with excellent diastereoselectivity (>20:1 dr) under mild conditions [6]
  • C–H Activation: Direct functionalization at C4 of piperidine via rhodium catalysis bypasses protection/deprotection steps, improving yields by 30–40% [6]
  • Biocatalysis: Engineered transaminases achieve kinetic resolution of racemates with >99% ee, aligning with green chemistry principles [7]

Table 3: Research Domains and Industrial Applications

DomainApplicationsIndustrial Players
Medicinal ChemistryKinase inhibitors, GPCR modulators, enzyme inhibitorsNovartis, Abbisko Therapeutics, AstraZeneca
Synthetic MethodologyCatalytic hydrogenation, C–H functionalization, flow chemistrySigma-Aldrich, TCI America
Materials ScienceOrganocatalysts, ionic liquid components, polymer cross-linkersMilliporeSigma, Solvay
Chemical BiologyProtein-protein interaction disruptors, epigenetic probe designResearch institutes (academic focus)

Industrial relevance extends beyond pharma:

  • Catalysis: The scaffold serves as chiral ligand precursor in asymmetric hydrogenation (e.g., ruthenium-P,N complexes) [6]
  • Material Science: N-functionalized derivatives act as cross-linking agents in epoxy resins, improving thermal stability while maintaining flexibility
  • Agrochemicals: Quaternary ammonium salts exhibit herbicidal and fungicidal activities through membrane disruption mechanisms

Research trajectories indicate growing interest in exploiting the scaffold's stereoelectronic properties for RNA-targeted therapeutics and bifunctional proteolysis-targeting chimeras (PROTACs), where its balanced hydrophilicity facilitates ternary complex formation [6] [7]. The annual publication rate has increased by >15% since 2020, reflecting sustained scientific interest across disciplines.

Properties

CAS Number

184970-32-9

Product Name

1-(Pyrrolidin-3-yl)piperidine

IUPAC Name

1-pyrrolidin-3-ylpiperidine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2

InChI Key

BTZQCTWJDFNRMS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCNC2

Canonical SMILES

C1CCN(CC1)C2CCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.